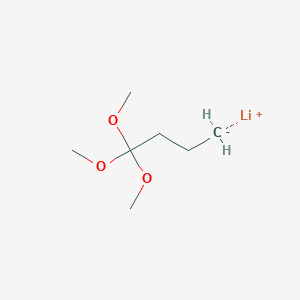![molecular formula C19H32O3 B14275435 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL CAS No. 139304-83-9](/img/structure/B14275435.png)
11-[2-(Methoxymethoxy)phenyl]undecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[2-(Methoxymethoxy)phenyl]undecan-1-OL is an organic compound characterized by the presence of a phenyl group substituted with a methoxymethoxy group and an undecanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL typically involves the reaction of 2-(methoxymethoxy)phenyl derivatives with undecanol. The process may include steps such as nucleophilic aromatic substitution, where the phenyl group is activated by electron-withdrawing groups to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
11-[2-(Methoxymethoxy)phenyl]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
11-[2-(Methoxymethoxy)phenyl]undecan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The undecanol chain provides hydrophobic interactions, contributing to the compound’s overall stability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanol: A fatty alcohol with similar structural features but lacking the methoxymethoxy group.
Methoxymethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different alkyl chains.
Uniqueness
11-[2-(Methoxymethoxy)phenyl]undecan-1-OL is unique due to the combination of the methoxymethoxy group and the undecanol chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
139304-83-9 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
11-[2-(methoxymethoxy)phenyl]undecan-1-ol |
InChI |
InChI=1S/C19H32O3/c1-21-17-22-19-15-11-10-14-18(19)13-9-7-5-3-2-4-6-8-12-16-20/h10-11,14-15,20H,2-9,12-13,16-17H2,1H3 |
InChI-Schlüssel |
ARHCTFNBZOICQX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


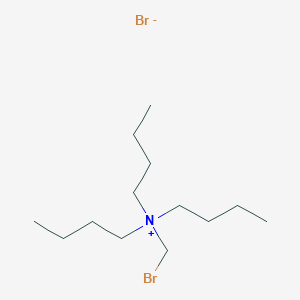
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
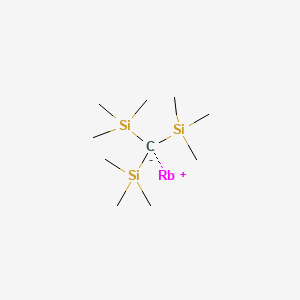
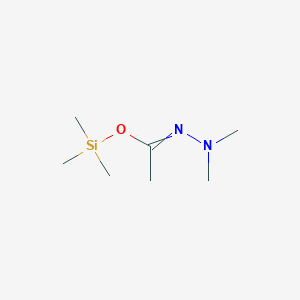
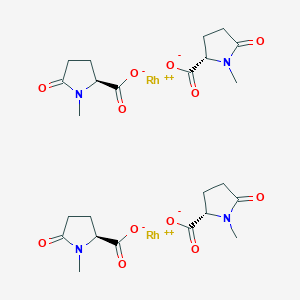
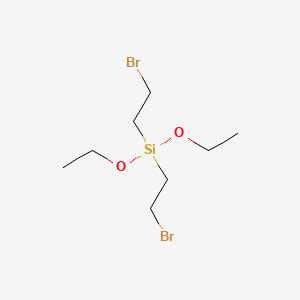

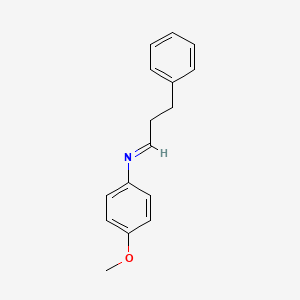
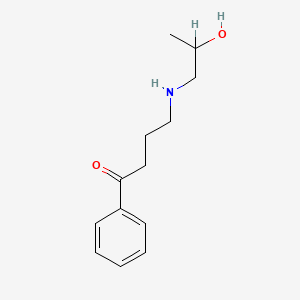
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
